
6-chloro-7-isopropoxy-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-7-isopropoxy-4-propyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H17ClO3 and its molecular weight is 280.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.0866221 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound “6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one” are currently unknown. This compound is a derivative of coumarin , a class of compounds known for their diverse biological activities, including anti-HIV , anticancer , and anti-microbial effects . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on the known activities of related coumarin compounds , it’s possible that this compound could interact with various cellular targets, leading to changes in cell function or viability.
Biochemical Pathways
Coumarin derivatives are known to interact with a variety of biochemical pathways, depending on their specific structures and targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of related coumarin compounds , it’s possible that this compound could have a range of effects at the molecular and cellular levels, depending on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cholinesterase enzymes, including acetylcholinesterase and butyrylcholinesterase . These interactions are crucial as they can inhibit the activity of these enzymes, leading to potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease. The compound’s ability to inhibit these enzymes is attributed to its structural similarity to other known cholinesterase inhibitors.
Cellular Effects
The effects of 6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to either the promotion or inhibition of cell growth, depending on the cellular context. Additionally, the compound has been shown to affect the expression of genes related to oxidative stress and inflammation, further highlighting its potential therapeutic benefits.
Molecular Mechanism
At the molecular level, 6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one exerts its effects through several mechanisms. It binds to the active sites of cholinesterase enzymes, inhibiting their activity . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, thereby influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound can maintain its inhibitory effects on cholinesterase enzymes for extended periods, making it a promising candidate for therapeutic applications. Additionally, in vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, with no significant loss of activity.
Dosage Effects in Animal Models
The effects of 6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit cholinesterase activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and neurotoxicity. These findings suggest that while the compound has therapeutic potential, careful consideration of dosage is essential to minimize the risk of adverse effects.
Metabolic Pathways
6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes result in the formation of various metabolites, some of which retain biological activity. The interactions with cytochrome P450 enzymes also suggest potential drug-drug interactions, which need to be considered in therapeutic applications.
Transport and Distribution
Within cells and tissues, 6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one is primarily within the cytoplasm and nucleus . The compound’s activity and function are influenced by its localization, as it can interact with various cytoplasmic and nuclear proteins. Post-translational modifications, such as phosphorylation and acetylation, can also affect the compound’s targeting to specific subcellular compartments, further modulating its biological activity.
Properties
IUPAC Name |
6-chloro-7-propan-2-yloxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c1-4-5-10-6-15(17)19-13-8-14(18-9(2)3)12(16)7-11(10)13/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAVZCRJXJVVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
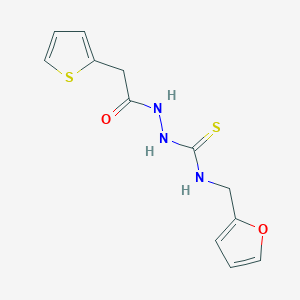
![N-{3-[(2-propylpentanoyl)amino]phenyl}-2-furamide](/img/structure/B5743002.png)
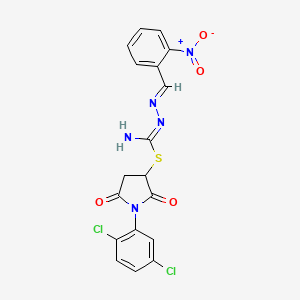
![3-amino-2-[(3-methoxyphenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B5743017.png)
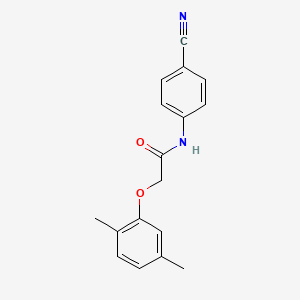
![N-[4-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B5743029.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B5743036.png)

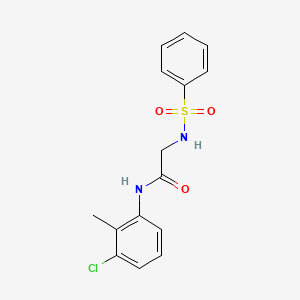
![2-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5743056.png)
![N~1~,N~1~-dimethyl-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5743062.png)
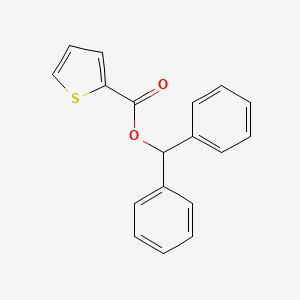
![7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5743069.png)

